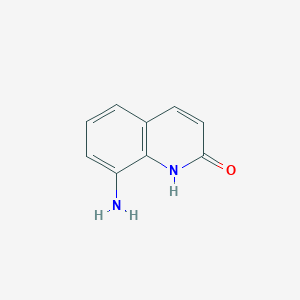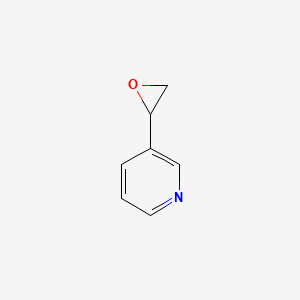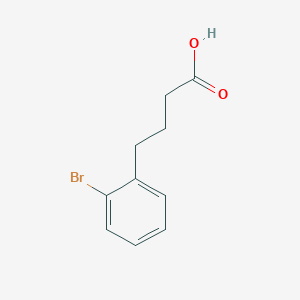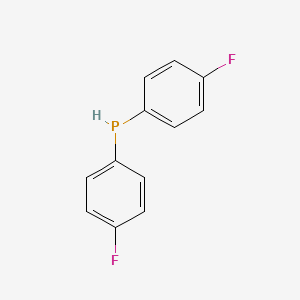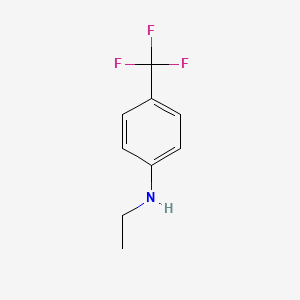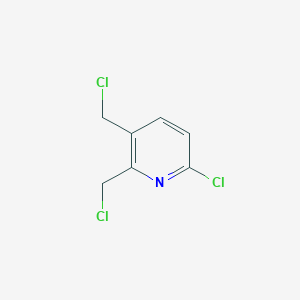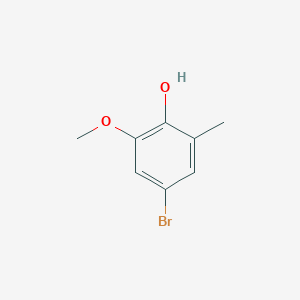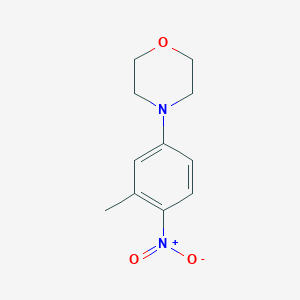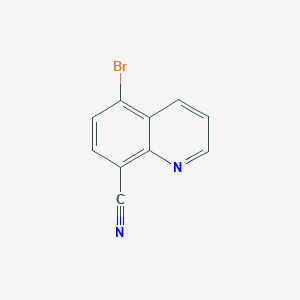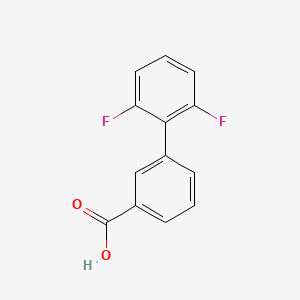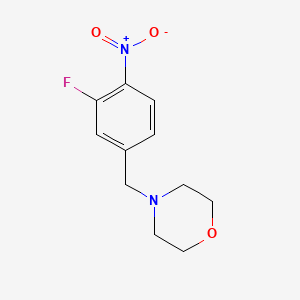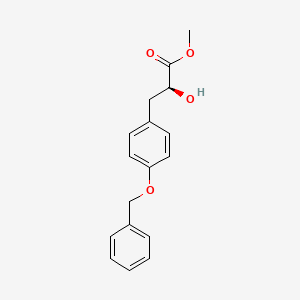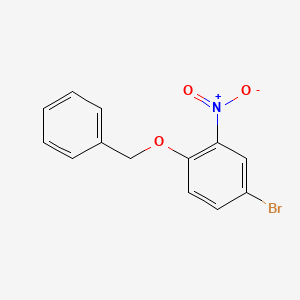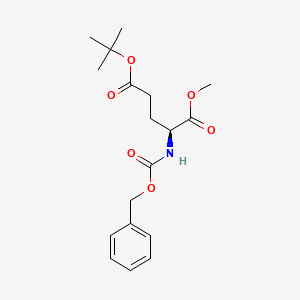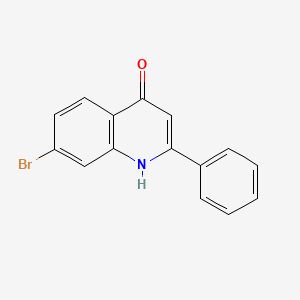
7-溴-4-羟基-2-苯基喹啉
描述
7-Bromo-4-hydroxy-2-phenylquinoline is a brominated hydroxyquinoline compound. While the specific compound is not directly studied in the provided papers, related brominated hydroxyquinolines and their derivatives have been investigated for various properties and applications, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of brominated hydroxyquinolines and their derivatives often involves multistep reactions, including bromination, nucleophilic substitution, and coupling reactions. For instance, brominated tetrahydroisoquinolines were semisynthesized using a brominated tyrosine derivative as the starting material . Cyclopalladated bromoquinoline complexes were synthesized and characterized, indicating the potential for complex formation with metals . Additionally, the synthesis of brominated hydroxyquinoline as a photolabile protecting group suggests the versatility of brominated quinolines in synthetic chemistry10.
Molecular Structure Analysis
The molecular structure of brominated hydroxyquinolines has been studied using various spectroscopic methods. Vibrational spectroscopic investigations, including FTIR and FT-Raman, along with ab initio and DFT studies, have been conducted to determine the geometry and vibrational frequencies of these compounds . X-ray diffraction has been used to confirm the structure of brominated hydroxyquinoline derivatives and to study their intermolecular interactions .
Chemical Reactions Analysis
Brominated hydroxyquinolines participate in a variety of chemical reactions. They have been used as reagents in analytical test reactions for nitrite and nitrate anions . The photolysis of brominated hydroxyquinoline has been explored, demonstrating its potential as a photolabile protecting group with sensitivity to multiphoton excitation10. Additionally, brominated hydroxyquinolines have been involved in catalytic activities, such as Suzuki coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated hydroxyquinolines have been extensively studied. Comparative vibrational spectroscopic studies have provided insights into the effects of bromine substituents on the vibrational frequencies of the molecules . The molecular stability and bond strength have been investigated using Natural Bond Orbital analysis, and other molecular properties such as Mulliken population analysis, thermodynamic functions, and polarizabilities have been reported . The photolabile nature of brominated hydroxyquinolines has been highlighted, showing their potential in biological applications10.
科学研究应用
Photochemical Properties and Applications
Resonance Raman Characterization and Photolabile Protection : The resonance Raman characterization of 8-bromo-7-hydroxyquinoline caged acetate (BHQ-OAc) has revealed insights into the photochemical behavior of bromo-hydroxyquinolines in aqueous solutions. BHQ derivatives, including 7-Bromo-4-hydroxy-2-phenylquinoline, are studied for their photolabile protecting group properties, showing potential for use in photochemical applications due to their efficient photolysis and stability under physiological conditions (An et al., 2009). Another study highlights brominated hydroxyquinoline's sensitivity to multiphoton excitation, making it a useful caging group for biological messengers (Fedoryak & Dore, 2002).
Synthetic Organic Chemistry
Synthesis of Quinoline Derivatives : Research on the synthesis of quinoline derivatives, such as the preparation of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, showcases the utility of bromo-hydroxyquinolines in synthesizing PI3K/mTOR inhibitors, highlighting their role as key intermediates in medicinal chemistry (Lei et al., 2015).
Medicinal Chemistry
Antiproliferative Evaluation : A study on the synthesis and antiproliferative evaluation of certain 4-anilino-8-hydroxy-2-phenylquinoline derivatives demonstrates their potential in cancer research. These derivatives exhibit significant antiproliferative activity against solid cancer cells, indicating their relevance in developing new anticancer agents (Yeh‐long Chen et al., 2006).
Corrosion Inhibition
Quinoline Derivatives as Corrosion Inhibitors : Novel quinoline derivatives, including 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile, have been analyzed for their corrosion mitigation effects on mild steel in acidic medium. These studies reveal that such compounds can act as effective corrosion inhibitors, highlighting another important application of bromo-hydroxyquinoline derivatives (Singh, Srivastava, & Quraishi, 2016).
未来方向
属性
IUPAC Name |
7-bromo-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLIQZUPQOFEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462430 | |
| Record name | 4-Quinolinol, 7-bromo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-hydroxy-2-phenylquinoline | |
CAS RN |
825620-24-4 | |
| Record name | 4-Quinolinol, 7-bromo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-4-hydroxy-2-phenylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



